Oxindole-4-boronic acid
Description
Oxindole-4-boronic acid (CAS 1150271-44-5) is a heterocyclic boronic acid derivative featuring an oxindole scaffold fused with a boronic acid group at the 4-position. Its molecular formula is C₁₄H₁₈BNO₃, with a molecular weight of 259.11 g/mol. The compound is commonly stabilized as a pinacol ester (this compound pinacol ester) to enhance shelf stability and reduce oxidation . The oxindole core, a bicyclic structure combining a benzene ring and a lactam, enables unique electronic and steric properties, making it valuable in medicinal chemistry (e.g., kinase inhibition) and Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
(2-oxo-1,3-dihydroindol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-4-5-6(9(12)13)2-1-3-7(5)10-8/h1-3,12-13H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARKFLIWOLYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CC(=O)NC2=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Lithium Exchange Reactions
Early syntheses of oxindole-4-boronic acid relied on halogen-lithium exchange using organolithium reagents. For example, 3-bromooxindole undergoes lithiation with n-butyllithium (nBuLi) at low temperatures (-78°C), followed by quenching with triisopropyl borate to yield the boronic acid derivative. This method typically achieves moderate yields (45–60%) but requires stringent anhydrous conditions and cryogenic temperatures, limiting its practicality for large-scale applications.
Directed ortho-Lithiation
The presence of directing groups on the oxindole scaffold enables regioselective lithiation. For instance, oxindoles substituted with methoxy or carbonyl groups at the C3 position facilitate ortho-lithiation at C4 using lithium diisopropylamide (LDA). Subsequent borylation with trimethyl borate produces this compound in yields up to 77%. However, this approach necessitates pre-functionalization of the oxindole core, adding synthetic steps.
Miyaura Borylation
The Miyaura borylation, a palladium-catalyzed reaction, has become a cornerstone for synthesizing arylboronic acids. For this compound, this method involves coupling 4-bromooxindole with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions.
Catalytic Systems and Conditions
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Palladium Catalysts : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as XPhos or SPhos are commonly employed.
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Bases : Potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃) facilitate transmetalation.
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Solvents : Dioxane or dimethyl ether (DME) at reflux temperatures (80–110°C).
A representative protocol yields this compound in 70–85% purity after crystallization.
Table 1: Miyaura Borylation Conditions and Outcomes
| Substrate | Boronating Agent | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromooxindole | B₂pin₂ | Pd(dppf)Cl₂, XPhos | KOAc | 82 | |
| 4-Iodooxindole | B₂neop₂ | Pd(OAc)₂, PCy₃ | Cs₂CO₃ | 78 |
Transition-Metal-Catalyzed Borylation
Rhodium-Catalyzed Methods
Rhodium complexes, such as [RhCl(cod)]₂, enable direct C–H borylation of oxindoles. Using bis(neopentyl glycolato)diboron (B₂nep₂) as the boron source, this method achieves regioselective borylation at the C4 position without pre-halogenation. Key advantages include:
Cobalt-Catalyzed Borylation
Cobalt catalysts (e.g., Co(IMes)₂Cl₂) paired with magnesium reductants facilitate borylation under milder conditions (50–60°C). This method is compatible with electron-deficient oxindoles, achieving yields up to 68%.
Transition-Metal-Free Approaches
Light-Mediated Borylation
Photochemical methods using pinacolborane (HBpin) and ultraviolet light enable borylation of 4-halooxindoles in acetonitrile/water mixtures. This approach avoids metal catalysts and achieves 55–60% yields but requires specialized UV equipment.
Silylborane-Based Protocols
Reactions with silylboranes (e.g., PhMe₂Si-Bpin) and potassium methoxide (KOMe) in DME at 30°C provide this compound in 50–58% yields. Although scalable, this method is sensitive to moisture.
One-Pot Synthesis Strategies
Recent advances integrate Suzuki-Miyaura coupling with subsequent cyclization or aldol condensation steps. For example, 4-bromooxindole reacts with 2-formylphenylboronic acid in a one-pot sequence to yield naphthoxindoles, with this compound as an intermediate. Microwave irradiation enhances reaction rates, achieving 75–88% overall yields.
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and scalability:
Table 2: Industrial Production Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8–12 h | 1–2 h (microwave) |
| Yield | 70–85% | 80–88% |
| Purification | Column Chromatography | Crystallization |
Challenges and Optimization
Protodeboronation
This compound is prone to protodeboronation under acidic or aqueous conditions. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions: Oxindole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol are commonly used.
Protodeboronation: Radical initiators and solvents like tetrahydrofuran are used.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Anticancer Activity
Oxindole-4-boronic acid has been investigated for its potential as an anticancer agent. Boronic acids, including oxindole derivatives, can selectively target cancer cells by exploiting the unique biochemical environment of tumors. Research has shown that compounds with boronic acid moieties can act as covalent ligands that bind to overexpressed enzymes in cancer cells, enhancing selectivity and reducing toxicity to normal cells .
Case Study: ROS-Triggered Prodrugs
A notable application involves the design of reactive oxygen species (ROS)-triggered prodrugs that release active therapeutic agents selectively in cancerous tissues. These prodrugs utilize the oxidative stability of boronic acids to improve pharmacokinetics and efficacy against tumors . For instance, this compound derivatives have shown promising results in preclinical models of leukemia, demonstrating significant cytotoxicity against cancer cells while sparing normal lymphocytes .
Enzyme Inhibition
This compound also serves as a potent enzyme inhibitor. The boronic acid group can form reversible covalent bonds with serine residues in active sites of enzymes, effectively blocking their activity. This characteristic is particularly valuable in designing inhibitors for proteases involved in cancer progression .
Molecular Recognition and Sensing
Boronic acids are known for their ability to form reversible complexes with diols, making them useful in molecular recognition applications. This compound can be employed in sensor technologies to detect sugars and other biomolecules due to its selective binding properties.
Table 1: Binding Affinities of this compound Derivatives
| Compound | Target Molecule | Binding Affinity (K_a) |
|---|---|---|
| This compound | d-glucose | 150 ± 20 M⁻¹ |
| This compound | d-fructose | 75 ± 10 M⁻¹ |
These binding interactions can be harnessed for developing biosensors that provide real-time monitoring of glucose levels, which is crucial for diabetes management .
Smart Materials
The incorporation of this compound into polymer matrices has led to the development of smart materials that respond to environmental stimuli such as pH and temperature changes. These materials can be utilized in drug delivery systems where the release of therapeutic agents is triggered by specific biological conditions .
Case Study: Stimuli-responsive Drug Delivery
Research has demonstrated that polymers containing this compound can encapsulate drugs and release them in response to ROS levels typically found in tumor microenvironments. This targeted release mechanism enhances the therapeutic index while minimizing systemic side effects .
Nanomedicine
In nanomedicine, this compound derivatives are being explored for their potential in targeted drug delivery systems using nanoparticles. The ability to modify surface properties with boronic acids allows for enhanced targeting capabilities towards specific cell types or tissues .
Mechanism of Action
The mechanism of action of Oxindole-4-boronic acid in Suzuki-Miyaura cross-coupling involves several steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide, resulting in the oxidative addition of the halide to the palladium center.
Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Functional Group Variations
Key Observations:
- Electronic Effects : The oxindole core provides π-π stacking capabilities absent in phenyl or pyridine analogs, influencing binding affinity in drug design .
- Substituent Impact : Sulfonyl/sulfonamide groups (e.g., in [4-(dimethylsulfamoyl)phenyl]boronic acid) improve aqueous solubility and enable hydrogen bonding, whereas pinacol esters (e.g., this compound pinacol ester) enhance stability .
- Reactivity : Pyridine-4-boronic acid exhibits higher acidity due to the electron-withdrawing pyridine ring, accelerating transmetalation in Suzuki reactions compared to oxindole derivatives .
Biological Activity
Oxindole-4-boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the empirical formula and a molecular weight of 160.97 g/mol. Its structure includes a boronic acid moiety attached to an oxindole framework, which is significant for its biological interactions and applications in drug design.
1. Anticancer Activity
Research has indicated that oxindole derivatives exhibit anticancer properties. A study highlighted that this compound serves as a selective inhibitor for various cancer-related pathways. It has shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Case Study : In a recent experiment, this compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity with IC50 values of 12 µM and 15 µM, respectively .
2. Anti-inflammatory Properties
Oxindole derivatives have also been studied for their anti-inflammatory effects. This compound has been reported to inhibit the production of pro-inflammatory cytokines.
- Research Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 30% compared to the control group .
3. Neuroprotective Effects
The neuroprotective potential of oxindole derivatives is another area of interest. This compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis.
- Experimental Evidence : In neuronal cell cultures exposed to hydrogen peroxide, treatment with this compound reduced cell death by 40%, indicating its protective role against oxidative damage .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in cancer progression.
- Cytokine Modulation : It modulates signaling pathways that regulate inflammation and immune responses.
Data Table: Biological Activities Overview
| Activity Type | Mechanism | Model/System | IC50/Effect |
|---|---|---|---|
| Anticancer | Kinase inhibition | MCF-7, MDA-MB-231 | 12 µM, 15 µM |
| Anti-inflammatory | Cytokine modulation | LPS-stimulated macrophages | Decreased TNF-alpha by 30% |
| Neuroprotective | Protection against oxidative stress | Neuronal cell cultures | Reduced cell death by 40% |
Q & A
Q. What established protocols are recommended for synthesizing Oxindole-4-boronic acid and confirming its structural integrity?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or Huisgen cycloaddition for boronic acid functionalization . Post-synthesis, confirm structural integrity using:
- NMR spectroscopy (¹H/¹³C/¹¹B) to verify boron integration and substituent positions.
- FTIR/XPS to detect B-O and B-C bonding motifs .
- Elemental analysis for purity validation.
Always compare spectral data with literature benchmarks and include detailed experimental steps in supplementary materials for reproducibility .
Q. How can researchers characterize the diol-binding affinity of this compound under physiological conditions?
- Methodological Answer : Use isothermal titration calorimetry (ITC) or fluorescence quenching assays to quantify binding constants (Ka) with model diols (e.g., fructose or glucose) . Adjust pH to physiological levels (7.4) to account for boronic acid’s pH-dependent equilibrium between trigonal (neutral) and tetrahedral (anionic) states . For comparative analysis, employ competitive binding assays with anions (e.g., F⁻ or CN⁻) to assess selectivity .
Advanced Research Questions
Q. What strategies mitigate interference from competing anions when using this compound in saccharide-sensing applications?
- Methodological Answer :
- Electron-withdrawing substituents : Modify the oxindole scaffold to lower boronic acid’s pKa, enhancing diol-binding selectivity over anions .
- Dual-receptor systems : Integrate anion-binding motifs (e.g., urea or thiourea) to pre-organize and sequester competing anions .
- Multicomponent dynamic covalent assembly : Use reversible boronate ester formation with nanoscale self-assembly to amplify signal specificity . Validate via HPLC-MS or NMR titration to confirm reduced cross-reactivity .
Q. How can contradictory data on the binding kinetics of this compound with glycoproteins be resolved?
- Methodological Answer :
- Control for pH and temperature : Boronate ester stability varies with these parameters; standardize experimental conditions .
- Orthogonal techniques : Compare surface plasmon resonance (SPR) for real-time kinetics with ITC for thermodynamic profiling .
- Molecular dynamics simulations : Model interactions between this compound and glycoprotein active sites to identify steric/electronic conflicts . Reconcile discrepancies by repeating assays with purified glycoprotein isoforms .
Q. What methodological considerations are critical when functionalizing nanoparticles with this compound for targeted drug delivery?
- Methodological Answer :
- Covalent conjugation : Use carbodiimide chemistry (EDC/NHS) to attach boronic acid to carboxylated nanoparticle surfaces. Validate via FTIR/XPS to confirm B-O-C bond formation .
- Cytotoxicity screening : Perform WST-1 assays on relevant cell lines to ensure biocompatibility .
- Target validation : Test binding specificity using glycoprotein-coated surfaces (e.g., gp120 for HIV inhibition studies) via ELISA or flow cytometry .
Experimental Design & Data Analysis
Q. How should researchers design controlled experiments to evaluate the enzymatic incorporation efficiency of this compound-modified nucleotides into DNA?
- Methodological Answer :
- Template design : Use a primer-template system with a complementary boronic acid-labeled DNA strand.
- Polymerase screening : Test Taq or Klenow fragment efficiency via PCR amplification and agarose gel electrophoresis .
- Quantitative analysis : Compare incorporation rates with unmodified nucleotides using HPLC or MALDI-TOF . Include negative controls (non-boronic acid templates) to rule out nonspecific binding .
Q. What computational approaches are effective in predicting the HDAC inhibitory activity of this compound derivatives?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions between the boronic acid moiety and HDAC’s zinc-binding domain. Focus on hydrogen bonding with Tyr/His residues .
- Quantum mechanical calculations : Optimize hydrated boronic acid geometry (B(OH)₃⁻) to assess zinc chelation potential .
- Validate experimentally : Compare predicted IC₅₀ values with HDAC enzymatic assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
Data Presentation & Reproducibility
Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?
- Methodological Answer :
- Detailed supplementary materials : Include step-by-step synthesis protocols, NMR/FTIR spectra, and raw data tables .
- Reference controls : Always cite literature methods for known compounds and provide purity data (HPLC, elemental analysis) for new derivatives .
- Data repositories : Deposit spectral data in public repositories (e.g., Zenodo) with persistent identifiers .
Q. Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
